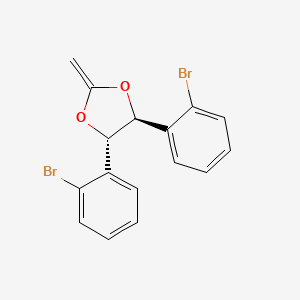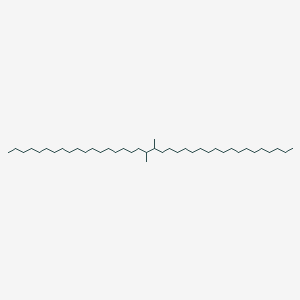
19,20-Dimethyloctatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,20-Dimethyloctatriacontane is a long-chain hydrocarbon with the molecular formula C40H82. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its structural complexity, featuring two methyl groups attached to the 19th and 20th carbon atoms of the octatriacontane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19,20-Dimethyloctatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by methylation at specific positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is conducted in the presence of iron or cobalt catalysts at elevated temperatures and pressures. The resulting mixture of hydrocarbons is then subjected to fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 19,20-Dimethyloctatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2 or Br2) under UV light or in the presence of a radical initiator.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
19,20-Dimethyloctatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mechanism of Action
The mechanism of action of 19,20-Dimethyloctatriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Octatriacontane (C38H78): Lacks the two methyl groups present in 19,20-Dimethyloctatriacontane.
Nonatriacontane (C39H80): Has one additional carbon atom but lacks the specific methyl substitutions.
Eicosane (C20H42): A shorter hydrocarbon chain with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific methyl substitutions, which can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical processes .
Properties
CAS No. |
193336-72-0 |
|---|---|
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
19,20-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3)40(4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-40H,5-38H2,1-4H3 |
InChI Key |
HUNNFYSRMKCJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C(C)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
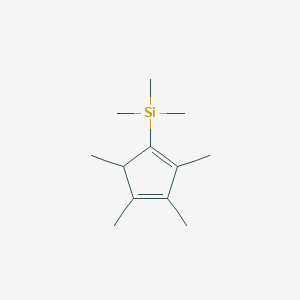
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
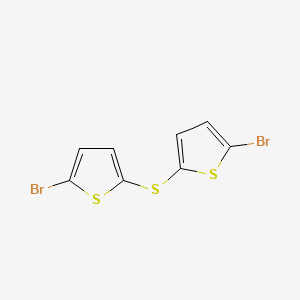
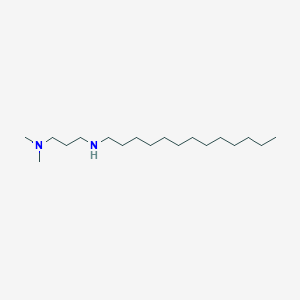
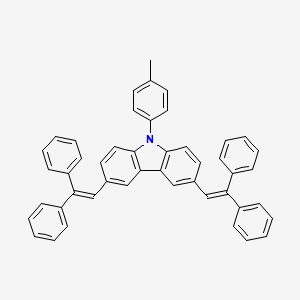

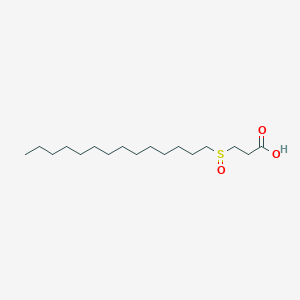
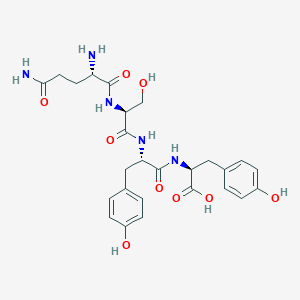
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
